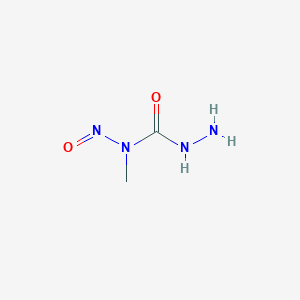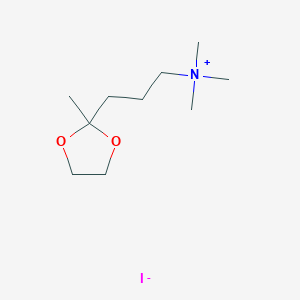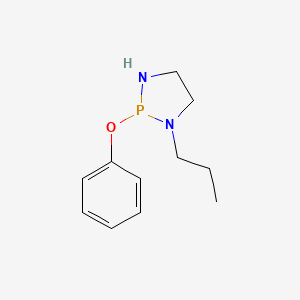![molecular formula C8H11Cl2NO B14399714 (4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one CAS No. 87624-28-0](/img/structure/B14399714.png)
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one is a chemical compound belonging to the class of bicyclic heterocycles This compound is characterized by the presence of two chlorine atoms and a fused cyclopentane and pyridine ring system
Preparation Methods
The synthesis of (4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one can be compared with other similar compounds such as:
Pyridin-2-one derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Cyclopentane derivatives: These compounds have a similar cyclopentane ring but may lack the pyridine ring or chlorine atoms.
Chlorinated heterocycles: These compounds contain chlorine atoms and a heterocyclic ring system but may have different ring structures or additional functional groups.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of both chlorine atoms and a fused bicyclic ring system, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
87624-28-0 |
|---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
(4aS,7aR)-3,3-dichloro-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C8H11Cl2NO/c9-8(10)4-5-2-1-3-6(5)11-7(8)12/h5-6H,1-4H2,(H,11,12)/t5-,6+/m0/s1 |
InChI Key |
WZKZVWZBRPIUFZ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C(=O)N[C@@H]2C1)(Cl)Cl |
Canonical SMILES |
C1CC2CC(C(=O)NC2C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)
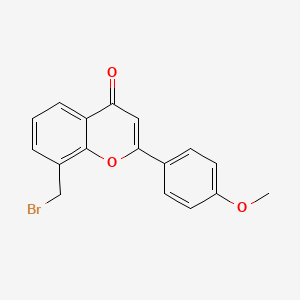

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
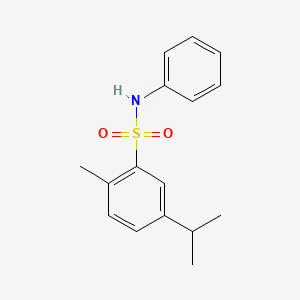

![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
